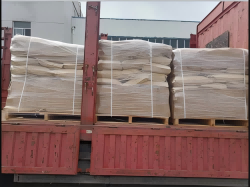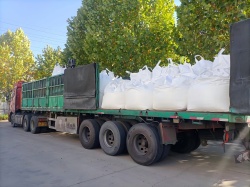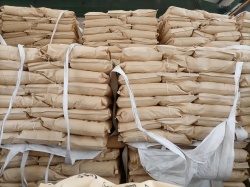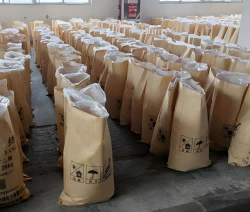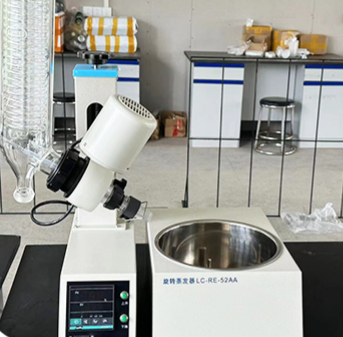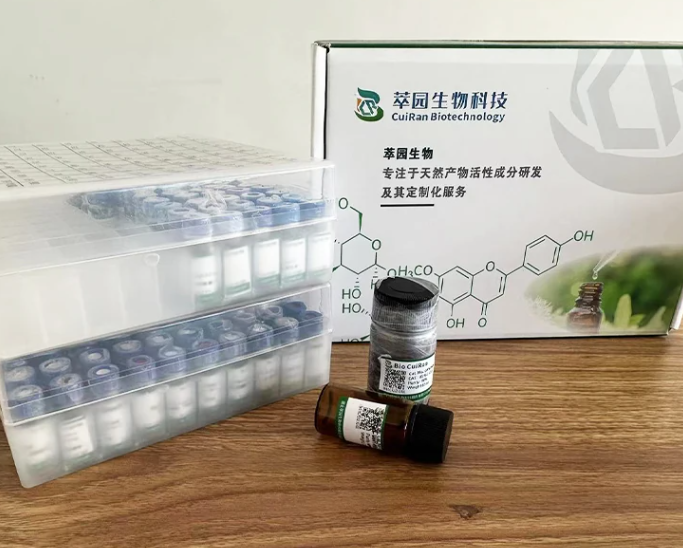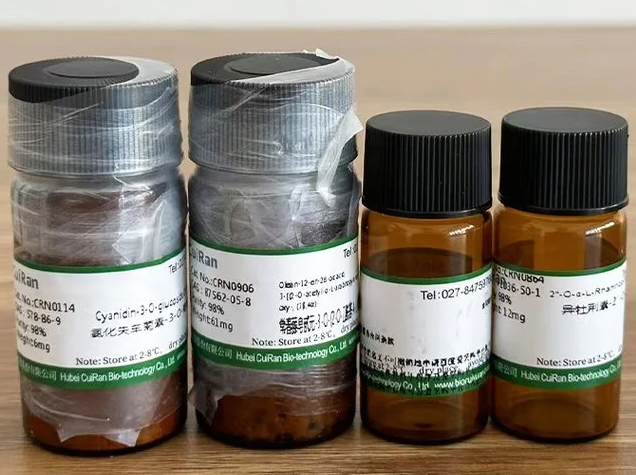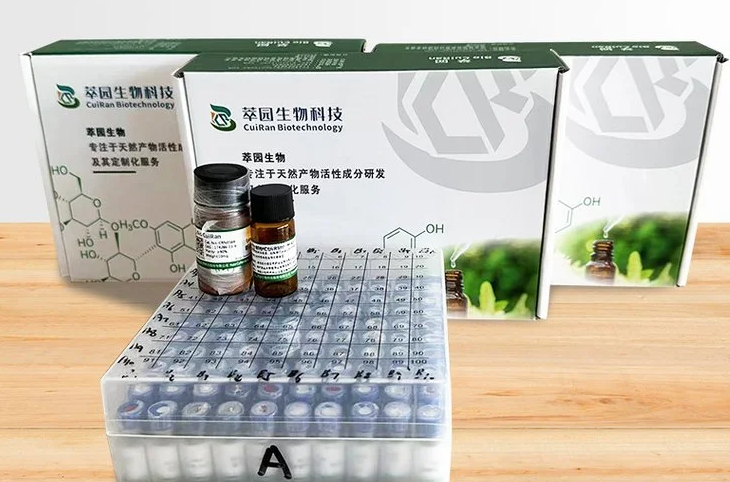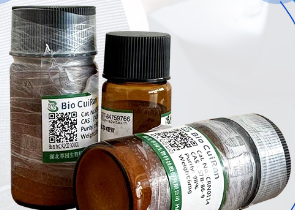- Lignin alkaline oxidation using reversibly-soluble bases, Green Chemistry, 2022, 24(22), 8733-8741
Cas no 110-15-6 (butanedioic acid)

butanedioic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Succinic acid
- 1,2-ethanedicarboxylic acid
- AKOS 213-35
- AMBER ACID
- DICARBOXYLIC ACID C4
- DIHYDROFUMARIC ACID
- RARECHEM AL BO 0159
- Acid of amber
- Asuccin
- Bernsteinsaure
- Butanediacid
- Ethane-1,2-dicarboxylicacid
- Ethanedicarboxylic acid
- Ethylene succinic acid
- ethylenedicarboxylicacid
- Katasuccin
- Kyselina jantarova
- Succunic Acide
- ACS
- SUCCINIC ACID(P)
- Succinate
- Butanedioic acid
- Butanedioic acid,natural
- Sal succini
- Wormwood
- A 12084
- NSC 25949
- NSC 106449
- SA
- 008008-93-3
- 丁二酸
- Wormwood acid
- ethylenesuccinic acid
- 1,4-Butanedioic acid
- Butanedionic acid
- Butandisaeure
- Acidum succinicum
- Butane diacid
- Ethylene dicarboxylic acid
- Spirit of amber
- Succinicum acidum
- Bernsteinsaure [German]
- Succinellite
- Kyselina jantarova [Czech]
- Ammonium succinate
- succ
- C4H6O4
- Succinic acid, 99%
- EINEC
- HOOC-CH2-CH2-COOH
- 2,2,3,3-tetradeuteriosuccinic acid
- E363
- Bernsteinsaeure
- succinic acid-2,2,3,3-d4
- acide butanedioique
- (-)OOC-CH2-CH2-COO(-)
- acide succinique
- succinate(2-)
- butanedioic acid, ion(2-)
- Tox21_111612
- EINECS 203-740-4
- bmse000968
- Succinic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
- NCGC00257092-01
- matrix substance for MALDI-MS, inverted exclamation markY99.5%(T)
- SUCCINIC ACID [FCC]
- SUCCINICUM ACIDUM [HPUS]
- Succinic acid, 6
- BRD-K45238818-001-02-6
- bmse000183
- AI3-06297
- 4-02-00-01908 (Beilstein Handbook Reference)
- SUCCINIC ACID [MART.]
- Succinic acid, FCC
- AKOS000118899
- DB00139
- FEMA NO. 4719
- MFCD00002789
- 1,2 Ethanedicarboxylic Acid
- Q213050
- Succinic acid (8CI)
- SIN
- Succinic acid, United States Pharmacopeia (USP) Reference Standard
- Succinic acid, certified reference material, TraceCERT(R)
- NCGC00159372-06
- SUCCINIC ACID (MART.)
- NSC106449
- Succinic acid, matrix substance for MALDI-MS, >=99.5% (T), Ultra pure
- Butanedioic acid diammonium salt
- HY-N0420
- NCGC00159372-05
- 1,4-Butanedioate
- SBI-0633499.0002
- Succinic acid, BioXtra, >=99.0%
- UNII-AB6MNQ6J6L
- 1,4 Butanedioic Acid
- WLN: QV2VQ
- SUCCINIC ACID [WHO-DD]
- AB01332192-02
- 110-15-6
- 1cze
- 1ST7504
- Succinicate
- Succinic acid, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99.0%
- SUCCINIC ACID (II)
- DTXCID303602
- suc
- Succinic acid, ACS grade
- succinic-acid
- sodium succinate (anhydrous)
- Succinic Acide,(S)
- Succinic acid, SAJ special grade, >=99.5%
- BBL002473
- Succinic acid, SAJ first grade, >=99.0%
- Succinic acid, ReagentPlus(R), >=99.0%
- Dihydrofumarate
- Succinic acid, BioReagent, suitable for cell culture, suitable for insect cell culture
- SUCCINIC ACID (USP IMPURITY)
- NSC-25949
- NCGC00259467-01
- D85169
- NCGC00159372-02
- Butanedioic acid (9CI)
- LMFA01170043
- Tox21_303247
- BDBM26121
- Tox21_111612_1
- succinate, 9
- STK387105
- SUCCINIC ACID [HSDB]
- DTXSID6023602
- NCGC00159372-03
- NCGC00159372-04
- EN300-17990
- 4lh2
- SR-01000944556
- butandisaure
- GTPL3637
- HSDB 791
- NSC-106449
- S0100
- InChI=1/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8
- AB6MNQ6J6L
- Succinic acid (Butanedioic acid)
- BP-21128
- STR02803
- SUCCINIC ACID [II]
- SUCCINIC ACID [MI]
- s3791
- Succinic acid, >=99%, FCC, FG
- CS-0008946
- ADIPIC ACID IMPURITY B [EP IMPURITY]
- 1,2-Ethanedicarboxylate
- NSC25949
- Tox21_201918
- Succinic Acid; Butanedioic acid
- 26776-24-9
- EC 203-740-4
- ADIPIC ACID IMPURITY B (EP IMPURITY)
- CHEBI:15741
- NS00002272
- SR-01000944556-2
- Succinic acid, natural
- F2191-0239
- C00042
- 1,4-BUTANEDIOIC ACID (SUCCINIC ACID)
- Succinic acid, ACS reagent, >=99.0%
- CAS-110-15-6
- Z57127453
- SUCCINIC ACID [USP-RS]
- SUCCINIC ACID [VANDF]
- Succinic acid, purum p.a., >=99.0% (T)
- SuccinicAcid(IndustrialGrade&FoodGrade)
- Succinic acid [NF]
- Succinic acid, puriss. p.a., ACS reagent, >=99.5% (T)
- HMS3885O04
- Succinic acid, Vetec(TM) reagent grade, 98%
- CHEMBL576
- CCG-266069
- J-002386
- SUCCINIC ACID [USP IMPURITY]
- BRN 1754069
- 37E8FFFB-70DA-4399-B724-476BD8715EF0
- Succinic acid, p.a., ACS reagent, 99.0%
- butanedioic acid
-
- MDL: MFCD00002789
- Inchi: 1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
- Chiave InChI: KDYFGRWQOYBRFD-UHFFFAOYSA-N
- Sorrisi: O([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O
- BRN: 1754069
Proprietà calcolate
- Massa esatta: 118.026609g/mol
- Carica superficiale: 0
- XLogP3: -0.6
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta legami ruotabili: 3
- Massa monoisotopica: 118.026609g/mol
- Massa monoisotopica: 118.026609g/mol
- Superficie polare topologica: 74.6Ų
- Conta atomi pesanti: 8
- Complessità: 92.6
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: niente
- Peso molecolare: 118.09
Proprietà sperimentali
- Odore: Odorless
- Temperature: When heated to decomposition it emits acrid smoke and fumes.
- Heat of Combustion: -356.32 KCAL/MOLE
- Dissociation Constants: pK1 = 4.207, pK2 = 5.635 at 25 °C
- Taste: Very acid taste
- Colore/forma: Cristallo incolore
- Densità: 1.552
- Punto di fusione: 184-186 °C (lit.)
- Punto di ebollizione: 235 °C(lit.)
- Punto di infiammabilità: 206 ºC
- Indice di rifrazione: n20/D 1.4002(lit.)
- PH: 2.7 (10g/l, H2O, 20℃)
- Solubilità: Soluble in ethanol, ethyl ether, acetone and methanol. Insoluble in toluene, benzene, carbon disulfide, carbon tetrachloride and petroleum ether.
- Coefficiente di ripartizione dell'acqua: 80 g/L (20 ºC)
- Stabilità/Periodo di validità: Stable. Substances to be avoided include strong bases, strong oxidizing agents. Combustible.
- PSA: 74.60000
- LogP: -0.06420
- Indice di rifrazione: Index of refraction = 1.450
- Odore: Odorless
- Sensibilità: Sensibile all'umidità
- FEMA: 4719 | SUCCINIC ACID
- Pressione di vapore: 1.91e-07 mmHg
- pka: 4.16(at 25℃)
- Merck: 8869
- Solubilità: Solubile in acqua calda, quasi insolubile in benzene, disolfuro di carbonio, tetracloruro di carbonio e etere di petrolio.
butanedioic acid Informazioni sulla sicurezza
-
Simbolo:


- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H315,H318,H335
- Dichiarazione di avvertimento: P261,P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3265 8/PG 3
- WGK Germania:1
- Codice categoria di pericolo: 41
- Istruzioni di sicurezza: S26-S36/37/39-S37/39
- RTECS:WM4900000
-
Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38
- TSCA:Yes
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
butanedioic acid Dati doganali
- CODICE SA:29171990
- Dati doganali:
Codice doganale cinese:
2917190090Panoramica:
2917190090 Altri acidi policarbossilici aciclici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, acido tereftalico specificare 4-CBAvalue, acido tereftalico specificare valore P-TLacido, acido tereftalico indicare colore, acido tereftalico indicare umidità
Riassunto:
2917190090 acidi policarbossilici aciclici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
butanedioic acid Prezzodi più >>
| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1453553-25g |
Succinic acid |
110-15-6 | 99% | 25g |
$6.00 | 2022-05-10 | |
| Ambeed | A1453553-500g |
Succinic acid |
110-15-6 | 99% | 500g |
$10.00 | 2022-05-10 | |
| Ambeed | A1453553-1kg |
Succinic acid |
110-15-6 | 99% | 1kg |
$18.00 | 2022-05-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49893-100MG |
110-15-6 | 100MG |
¥475.75 | 2023-01-15 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016634-2.5kg |
Succinic acid |
110-15-6 | 98% | 2.5kg |
¥233.00 | 2024-08-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S108855-1kg |
butanedioic acid |
110-15-6 | AR,99.5% | 1kg |
¥144.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212961B-25g |
Succinic acid, |
110-15-6 | ≥99% | 25g |
¥286.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817846-5g |
Succinic acid |
110-15-6 | ,99.5% | 5g |
¥98.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48430-500g |
Succinic acid |
110-15-6 | 500g |
¥58.0 | 2021-09-07 | ||
| Life Chemicals | F2191-0239-1g |
butanedioic acid |
110-15-6 | 95%+ | 1g |
$21.0 | 2023-09-06 |
butanedioic acid Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667
Synthetic Routes 3
- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026, Renewable Energy, 2020, 153, 1418-1427
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493
Synthetic Routes 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
Synthetic Routes 8
- Enzymatic De Novo Pyrimidine Nucleotide Synthesis, Journal of the American Chemical Society, 2011, 133(2), 297-304
Synthetic Routes 9
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
Synthetic Routes 10
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
Synthetic Routes 11
Synthetic Routes 12
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6.5, 25 °C
1.3 Reagents: Sodium hydroxide
butanedioic acid Raw materials
- Hemicellulase
- Indazole
- (R)-(-)-3-Quinuclidinol
- Vanillin
- Sulfate Lignin
- Cellulose
- Vanillic acid
- Lignin
- D(+)-Glucose
- Veratryl alcohol
- Sodium Bicarbonate-13C
- Guaiacol
- D(+)-Xylose
- L-Aspartic acid-
- Glycerol
- (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 2,6-Dimethoxyphenol
- Vanillyl alcohol
- D-Glucose-13C6
- Lignocellulose
butanedioic acid Preparation Products
- Lactate (50-21-5)
- Urea (57-13-6)
- Citric acid (77-92-9)
- 4-Hydroxybenzoic acid (99-96-7)
- Isobarbituric Acid (496-76-4)
- 1,3-Propanediol (504-63-2)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- Terephthalic acid (100-21-0)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Hypoxanthine (68-94-0)
- Butanoic acid,2-hydroxy- (600-15-7)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- Oxalic acid (144-62-7)
- 1H-Indazole-4,7-diol (2380275-29-4)
- Uracil (66-22-8)
- 2-aminobutanedioic acid (617-45-8)
- Vanillic acid (121-34-6)
- Pyrazine-2,5-diol (134434-28-9)
- 5-Hydroxymethylfurfural (67-47-0)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Trimellic Acid (528-44-9)
- Guaiacol (90-05-1)
- 1H-Indazol-4-ol (81382-45-8)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- dihydroxybut-2-enedioic acid (13096-38-3)
- 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,(3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1R)- (740780-79-4)
- Benzoic acid (65-85-0)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- L(+)-Tartaric acid (87-69-4)
- Malic acid (6915-15-7)
- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- 2-hydroxyacetic acid (79-14-1)
- Adenine (73-24-5)
- Glycine (56-40-6)
- β-NADPH-d4 (53-57-6)
- Adenosine 5'-Diphosphate (58-64-0)
- Apocynin (498-02-2)
- 5-Aminouracil (932-52-5)
- Acetosyringone (2478-38-8)
- Guanine (73-40-5)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- Creatine (57-00-1)
- butanedioic acid (110-15-6)
butanedioic acid Fornitori
butanedioic acid Letteratura correlata
-
Sze Ki Carol Lin,Chenyu Du,Alexandra Cristina Blaga,Maria Camarut,Colin Webb,Christian V. Stevens,Wim Soetaert Green Chem. 2010 12 666
-
Jong-Young Kim,Alexander J. Norquist,Dermot O'Hare Dalton Trans. 2003 2813
-
Tom A. Ewing,Niels Nouse,Matthijs van Lint,Jacco van Haveren,Jeroen Hugenholtz,Daan S. van Es Green Chem. 2022 24 6373
-
Katarzyna Pogorzelec-Glaser,Adam Pietraszko,Jan Baran,Bo?ena Hilczer,Jerzy Ma?ecki,Maria Po?omska,Pawe? ?awniczak CrystEngComm 2011 13 3698
-
Paolo Lucaioli,Elisa Nauha,Ilaria Gimondi,Louise S. Price,Rui Guo,Luca Iuzzolino,Ishwar Singh,Matteo Salvalaglio,Sarah L. Price,Nicholas Blagden CrystEngComm 2018 20 3971
Categorie correlate
- Prodotti naturali e estratti Estratti di piante a base di piante Varie
- Pesticidi Chimici insetticidi disinfettante
- Prodotti Farmaceutici e Biochimici Principi attivi farmaceutici Sostanze di riferimento
- Prodotti Farmaceutici e Biochimici Principi attivi farmaceutici Sostanze di riferimento
- Solventi e chimici organici Composti organici Ammine/Solfonamidi
- Solventi e chimici organici Composti organici Acidi/Esteri
- Prodotti naturali e estratti Sapori e Profumi
- Pesticidi Chimici Intermedi dei pesticidi
- Prodotti Farmaceutici e Biochimici Intermedi farmaceutici
- Prodotti Farmaceutici e Biochimici Principi attivi farmaceutici
- Solventi e chimici organici Solventi organici
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati Acidi dicarbossilici e derivati
Ulteriori informazioni su butanedioic acid
Butanedioic Acid (110-15-6): Properties and Applications in Biomedicine
Butanedioic acid, also known as succinic acid (CAS 110-15-6), is a dicarboxylic acid with the molecular formula C4H6O4. This compound plays a pivotal role in biochemical pathways, particularly in the Krebs cycle, making it essential for cellular energy production. In recent years, its applications in biomedicine have garnered significant attention, especially in drug delivery systems and as an intermediate in synthesizing bioactive molecules. Researchers have explored its potential in anti-inflammatory and antioxidant therapies, leveraging its natural occurrence in metabolic processes. The pharmaceutical industry values succinic acid for its biocompatibility and ability to enhance the solubility of poorly water-soluble drugs, addressing a critical challenge in oral drug formulations.
Butanedioic Acid (110-15-6) in Drug Delivery and Formulation Optimization
The use of butanedioic acid (110-15-6) in drug delivery systems has revolutionized formulation strategies. Its ability to form stable salts with active pharmaceutical ingredients (APIs) improves bioavailability, a key concern for oral and injectable medications. For instance, succinate derivatives are widely used in extended-release tablets to control drug dissolution rates. Additionally, its role as a pH regulator in biodegradable polymers enhances the efficacy of targeted therapies, such as cancer treatments. Recent studies highlight its incorporation into nanoparticle carriers, where its carboxyl groups facilitate surface modifications for precise tissue targeting. This aligns with the growing demand for personalized medicine and reduced side effects in chronic disease management.
Butanedioic Acid (110-15-6) and Its Role in Metabolic Disorder Research
As a metabolic intermediate, butanedioic acid (110-15-6) is central to studies on mitochondrial dysfunction and metabolic syndromes. Elevated succinate levels are linked to inflammatory responses and oxidative stress, making it a biomarker for conditions like diabetes and obesity. Researchers are investigating succinate receptor (SUCNR1) inhibitors as potential therapeutics for type 2 diabetes and cardiovascular diseases. Furthermore, its supplementation in dietary interventions has shown promise in improving gut microbiota balance, a hot topic in probiotic and prebiotic research. These findings underscore its dual role as both a diagnostic tool and a therapeutic agent in precision medicine.
Safety and Regulatory Status of Butanedioic Acid (110-15-6) in Pharmaceuticals
The safety profile of butanedioic acid (110-15-6) is well-documented, with approvals from regulatory bodies like the FDA and EMA for use in pharmaceuticals and food additives. Its GRAS (Generally Recognized as Safe) status ensures low toxicity risks, even in high-purity formulations. However, ongoing research focuses on optimizing its derivatives to minimize renal excretion-related side effects in long-term therapies. Compliance with Good Manufacturing Practices (GMP) further solidifies its position as a reliable excipient in generic and innovative drugs. This aligns with industry trends toward green chemistry and sustainable sourcing of raw materials.
Future Prospects of Butanedioic Acid (110-15-6) in Bio-Based Pharmaceuticals
The shift toward bio-based production of butanedioic acid (110-15-6) via microbial fermentation is a game-changer for sustainable pharmaceuticals. Companies are investing in renewable feedstock processes to reduce carbon footprints while meeting the rising demand for biodegradable excipients. Innovations in enzyme engineering aim to enhance yield and purity, critical for high-value biologics. Additionally, its potential in 3D-printed drug scaffolds and tissue engineering opens new avenues for regenerative medicine. As the industry prioritizes eco-friendly solutions, succinic acid is poised to become a cornerstone of next-generation drug development.




































































